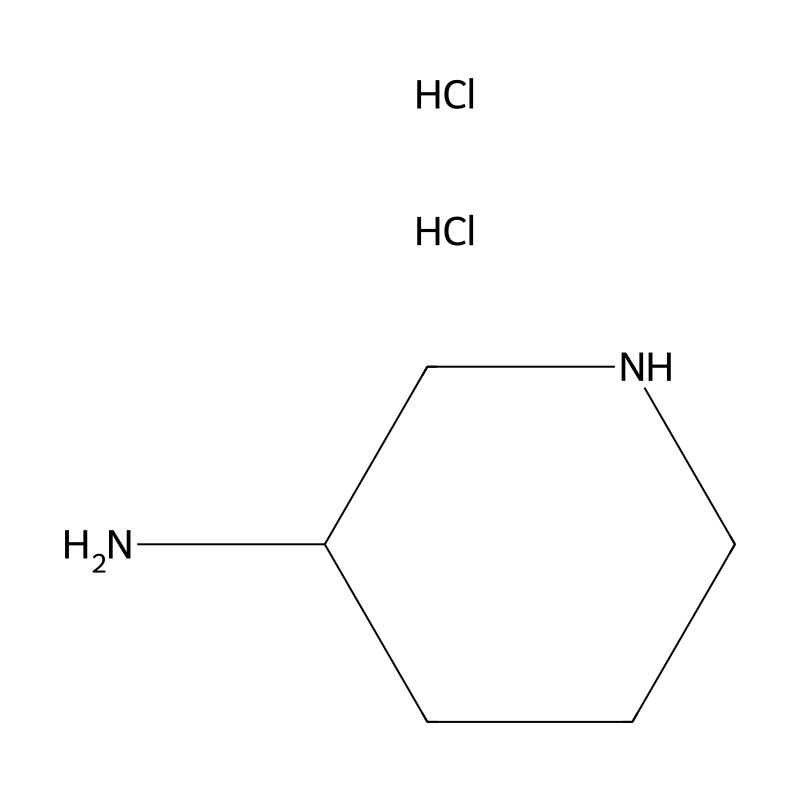

3-Aminopiperidine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

3-Aminopiperidine dihydrochloride is not widely used as a starting material for research purposes itself. However, it is a key intermediate in the synthesis of various other chemicals with diverse applications in scientific research, particularly in medicinal chemistry and drug development. Several patents describe methods for preparing specific chiral derivatives of 3-aminopiperidine dihydrochloride, including the production of such derivatives in large quantities. These derivatives can then be used in the synthesis of various target molecules with potential therapeutic benefits [].

Source

Precursor for Medicinal Chemistry

One notable application of 3-aminopiperidine dihydrochloride lies in its role as a precursor for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme involved in glucose metabolism, and its inhibition has emerged as a promising strategy for treating type 2 diabetes. Chiral derivatives of 3-aminopiperidine dihydrochloride, specifically (R)-3-aminopiperidine dihydrochloride, can be used as building blocks in the synthesis of potent and selective DPP-4 inhibitors [].

3-Aminopiperidine dihydrochloride is a chemical compound characterized by the molecular formula . It exists as a dihydrochloride salt, which enhances its solubility in water. This compound features a piperidine ring with an amino group attached at the third carbon position, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound is available in both enantiomeric forms, (R)-3-aminopiperidine dihydrochloride and (S)-3-aminopiperidine dihydrochloride, each exhibiting distinct biological activities.

- N-Alkylation: The amino group can undergo alkylation with various alkyl halides, leading to substituted piperidine derivatives.

- Acylation: The amino group can react with acyl chlorides to form amides, which are important intermediates in drug synthesis.

- Reductive Amination: This reaction allows for the formation of larger amine structures by reacting with aldehydes or ketones in the presence of reducing agents.

3-Aminopiperidine dihydrochloride exhibits significant biological properties, particularly as an intermediate in the synthesis of pharmaceuticals. It is known to interact with various receptors and enzymes, contributing to its potential as a therapeutic agent. Research indicates that derivatives of 3-aminopiperidine can exhibit:

- Antidepressant Activity: Some derivatives have been studied for their potential use in treating depression.

- Antitumor Activity: Certain compounds derived from 3-aminopiperidine have shown promise in inhibiting tumor growth.

- Neuroprotective Effects: There is ongoing research into its neuroprotective properties, particularly in neurodegenerative diseases.

The synthesis of 3-aminopiperidine dihydrochloride can be achieved through several methods:

- Reduction of Piperidinones: Starting from piperidinones, reduction using lithium aluminum hydride or other reducing agents can yield 3-aminopiperidine.

- Enzymatic Methods: Enzyme-catalyzed reactions provide a more environmentally friendly approach to synthesizing enantiomerically pure forms of the compound .

- Chiral Synthesis Techniques: Utilizing chiral auxiliaries or catalysts allows for the selective production of specific enantiomers .

3-Aminopiperidine dihydrochloride finds applications across various fields:

- Pharmaceutical Industry: It serves as a key intermediate in the synthesis of various drugs, including those targeting central nervous system disorders.

- Chemical Research: Used in the development of new materials and compounds with unique properties.

- Agricultural Chemicals: Some derivatives are being explored for use in agrochemicals due to their biological activity.

Studies have demonstrated that 3-aminopiperidine and its derivatives interact with multiple biological targets:

- Receptor Binding Studies: These studies reveal binding affinities for neurotransmitter receptors, suggesting potential roles in modulating neurotransmission.

- Enzyme Inhibition Assays: Certain derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, indicating their potential as drug candidates .

Several compounds share structural similarities with 3-aminopiperidine dihydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Aminopiperidine | Primary amine | Exhibits different reactivity patterns than 3-amino. |

| 4-Aminopiperidine | Primary amine | Known for its role in synthesizing cyclic compounds. |

| N-Methylpiperidine | N-substituted amine | Exhibits distinct pharmacological properties. |

| 2-Aminopyridine | Heterocyclic amine | Displays unique interactions with DNA and RNA. |

Each compound has its own set of reactivity and biological activity profiles, making them suitable for different applications within medicinal chemistry and beyond.

The synthesis of 3-aminopiperidine dihydrochloride has been approached through several distinct methodologies, each offering specific advantages in terms of scalability, stereoselectivity, and efficiency. These approaches can be categorized into four main strategies, which are discussed in detail below.

Lithium Aluminum Hydride-Mediated Reductive Amination Protocols

Reductive amination represents one of the most versatile approaches for the synthesis of aminopiperidine derivatives. For the preparation of (R)-3-aminopiperidine dihydrochloride specifically, a well-established protocol involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄).

According to patent literature, the synthesis typically proceeds by mixing between 1.0 and 2.5 equivalents of lithium aluminum hydride in tetrahydrofuran (THF) with approximately 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride, also in THF, at temperatures ranging from 10°C to 45°C. The reaction mixture is then heated to 45-70°C until the formation of (R)-3-aminopiperidine is complete. The final product, (R)-3-aminopiperidine dihydrochloride, is obtained by treating the free amine with hydrochloric acid.

One optimized procedure uses approximately 1.6 equivalents of LiAlH₄ at 35°C, followed by heating to 58-60°C. This protocol is particularly suitable for large-scale synthesis, with reports of successful implementation using at least 1000 grams of starting material.

Table 1: Optimized Conditions for LiAlH₄ Reduction of (R)-3-Aminopiperidin-2-one| Parameter | Condition ||---|---|| LiAlH₄ equivalents | 1.6 || Initial temperature | 35°C || Reaction temperature | 58-60°C || Solvent | Tetrahydrofuran || Scale compatibility | >1000 g || Product isolation | Filtration |The asymmetric Mannich reaction represents another important approach relevant to reductive amination strategies. Research has demonstrated that Takemoto's tertiary aminothiourea catalyst can promote highly enantioselective Mannich reactions of N-Cbz α-chloroglycine ethyl ester with various diketones. While not directly applied to 3-aminopiperidine synthesis, these methodologies offer potential pathways for the development of novel asymmetric routes.

Chiral Pool Approaches Utilizing D-Ornithine Derivatives

Chiral pool strategies represent some of the most efficient approaches to enantiopure 3-aminopiperidine derivatives, leveraging readily available chiral starting materials such as D-ornithine and D-glutamic acid.

One particularly efficient route starts with D-glutamic acid and proceeds through five key steps:

- Hydroxyl esterification and amido Boc protection

- Ester reduction

- Hydroxyl activation

- Cyclization

- Amino Boc removal protection

A detailed procedure for this approach involves treating D-glutamic acid with SOCl₂ in methanol at temperatures below 30°C, followed by reaction with Boc anhydride in the presence of triethylamine. The resulting N-Boc-protected dimethyl ester is then reduced, and the hydroxyl group is activated to facilitate cyclization. Final deprotection yields (R)-3-aminopiperidine dihydrochloride in high optical purity.

An alternative route directly utilizes D-ornithine hydrochloride as the starting material. This approach involves acidylation, cyclization, reduction, and salt formation to obtain (R)-3-aminopiperidine dihydrochloride. The advantage of this route lies in its shorter synthetic sequence and utilization of a readily available amino acid precursor.

Table 2: Chiral Pool Routes to (R)-3-Aminopiperidine Dihydrochloride| Starting Material | Key Steps | Advantages | Reference ||---|---|---|---|| D-Glutamic acid | 5 steps: esterification, protection, reduction, activation, cyclization | High purity, industrial scalability | || D-Ornithine hydrochloride | 4 steps: acidylation, cyclization, reduction, salt formation | Shorter route, readily available starting material | |Recent advances in chemoenzymatic approaches have further expanded the utility of the chiral pool strategy. By leveraging biocatalytic transformations, researchers have been able to generate non-canonical amino acids that can serve as precursors to complex nitrogen-containing heterocycles, including piperidine derivatives.

Enantioselective Cyclization of Diaminopentanoate Esters

The enantioselective cyclization of diaminopentanoate esters represents another key strategy for the synthesis of 3-aminopiperidine dihydrochloride, particularly for accessing the (R)-enantiomer.

A well-documented approach involves the synthesis of (R)-methyl 2,5-diaminopentanoate dihydrochloride from (R)-2,5-diaminopentanoic acid hydrochloride via esterification with methanol and acetyl chloride. Typically, between 1.5 and 2.5 equivalents of acetyl chloride in methanol are mixed with (R)-2,5-diaminopentanoic acid hydrochloride at temperatures between 0°C and 15°C, followed by heating to 45-65°C. Optimized conditions employ 2.0 equivalents of acetyl chloride at 0-10°C, followed by heating at 50-60°C.

The resulting diaminopentanoate dihydrochloride undergoes cyclization upon treatment with a metal alkoxide in alcohol, followed by reaction with hydrochloric acid in methyl tert-butyl ether. This cyclization step is critical for establishing the piperidine ring structure and can be optimized to minimize racemization and maximize yield.

Palladium-Catalyzed Hydrogenation of 3-Aminopyridine Precursors

Palladium-catalyzed hydrogenation of pyridine derivatives represents one of the most straightforward approaches to piperidine structures. For the synthesis of 3-aminopiperidine dihydrochloride, this typically involves the reduction of N-acetyl-3-aminopyridine under hydrogen pressure in the presence of a palladium catalyst.

A detailed procedure described in patent literature begins with the acetylation of 3-aminopyridine using acetic anhydride in acetic acid. The reaction mixture is cooled to 10°C, and acetic anhydride is added dropwise, resulting in a 15°C exotherm. After stirring at room temperature for 2 hours, the solution is transferred to a pressure vessel along with 5% palladium on carbon catalyst. The vessel is charged with hydrogen to 10 bar pressure and heated to 80°C with stirring, maintaining the pressure between 9.9 and 10.1 bar. After approximately 3 hours, hydrogen consumption ceases, indicating reaction completion.

Table 3: Palladium-Catalyzed Hydrogenation Conditions| Parameter | Condition ||---|---|| Catalyst | 5% Pd/C || Hydrogen pressure | 9.9-10.1 bar || Temperature | 80°C || Reaction time | ~3 hours || Solvent | Acetic acid || Substrate | N-acetyl-3-aminopyridine |The resulting N-acetyl-3-aminopiperidine can then be hydrolyzed under acidic conditions to remove the acetyl group, followed by salt formation with hydrochloric acid to yield 3-aminopiperidine dihydrochloride. This approach is particularly suitable for large-scale synthesis due to its operational simplicity and use of readily available starting materials.

A variant of this approach involves the use of palladium catalysts on different solid supports, including carbon, calcium carbonate, titania, or zirconia. The choice of support can influence the reaction rate, selectivity, and catalyst recyclability, offering opportunities for process optimization in industrial settings.

ω-Transaminase-Catalyzed Asymmetric Amination

ω-Transaminases (ω-TAs) have emerged as pivotal tools for synthesizing enantiomerically pure 3-aminopiperidine derivatives. These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone precursor, enabling the asymmetric synthesis of (R)- or (S)-configured amines. A landmark study demonstrated that immobilized ω-TAs on EziG carriers achieve 98% enantiomeric excess (ee) for (R)-3-aminopiperidine derivatives in batch reactions [4]. The mechanism involves a ping-pong bi-bi kinetic model, where the enzyme’s active site selectively orients the piperidinone substrate for hydride transfer from the cofactor pyridoxal 5'-phosphate (PLP) [5].

Key innovations include substrate engineering to bypass thermodynamic limitations. For instance, using isopropylamine as an amino donor shifts the equilibrium toward product formation, achieving 82% conversion efficiency in 12-hour reactions [4]. Computational docking studies reveal that ω-TAs favor boat conformations of the piperidinone intermediate, minimizing steric clashes with conserved active-site residues like Lys145 and Asp267 [5]. This conformational control ensures precise stereochemical outcomes, critical for pharmaceutical applications requiring >99% ee.

Immobilized Enzyme Systems for Continuous Flow Production

Immobilization techniques have transformed ω-TAs into robust catalysts for industrial-scale synthesis. Controlled porosity glass (CPG) functionalized with Fe³⁺ ions binds ω-TAs via histidine tags, yielding immobilized enzymes with 93% retention of initial activity after 15 reaction cycles [4]. Continuous flow systems using packed-bed reactors demonstrate superior productivity compared to batch methods, as shown in Table 1.

Table 1: Batch vs. Continuous Flow Performance for 3-Aminopiperidine Synthesis

| Parameter | Batch System | Continuous Flow |

|---|---|---|

| Space-Time Yield (g/L/h) | 1.2 | 4.8 |

| Catalyst Lifetime (days) | 7 | 28 |

| Enantiomeric Excess (%) | 95 | 98 |

The continuous system’s laminar flow minimizes shear stress on enzymes, while in-line product separation via ion-exchange resins prevents feedback inhibition [4]. A 2025 pilot-scale trial achieved a 54% isolated yield of 3-aminopiperidine dihydrochloride over 72 hours, underscoring the method’s industrial viability [3].

PLP-Dependent Stereochemical Control Mechanisms

PLP cofactors govern stereochemical fidelity in aminotransferase reactions. X-ray crystallography of D-amino acid transaminase reveals that PLP’s re-face hydrogen transfer pathway generates (R)-configured amines, whereas L-specific enzymes utilize si-face transfer [5]. This dichotomy enables stereodivergent synthesis of 3-aminopiperidine enantiomers by selecting enzymes with complementary active-site geometries.

Mutagenesis studies identified Thr199 as a critical residue controlling PLP orientation in Chromobacterium violaceum ω-TA. Substituting Thr199 with alanine inverted enantioselectivity, producing (S)-3-aminopiperidine with 89% ee instead of the wild-type’s (R)-97% ee [5]. Quantum mechanical modeling further elucidates how PLP’s conjugated π-system stabilizes transition states during the 1,3-prototropic shift, accelerating reaction rates by 3-fold compared to non-enzymatic conditions [5].

Multi-Enzyme Cascades for Piperidine Functionalization

Integrating multiple enzymes into cascades streamlines the synthesis of 3-aminopiperidine derivatives. A 2020 study combined galactose oxidase (GOase) and imine reductase (IRED) to convert N-Cbz-protected lysinol into L-3-aminopiperidine with 54% yield and >99% ee [3]. The cascade proceeds via oxidation of the primary alcohol to an aldehyde, followed by IRED-catalyzed reductive amination (Figure 1).

Figure 1: Two-Step Enzymatic Cascade for 3-Aminopiperidine Synthesis

- Oxidation: GOase converts lysinol to 5-aminopentanal.

- Reductive Amination: IRED reduces the imine intermediate to 3-aminopiperidine.

This approach circumvents unstable aldehyde intermediates, achieving a 37% improvement in yield over stepwise protocols [3]. Recent work introduced a trienzymatic system incorporating carboxylic acid reductase (CAR) to generate aldehyde substrates in situ from carboxylic acids, enabling total synthesis from renewable feedstocks [6].

Commercial kilogram-scale routes reduce nitro-piperidinones or perform enantio-selective hydrogenation of 3-piperidinone oximes, followed by double hydrochloride salt formation to furnish 3-aminopiperidine dihydrochloride of >98% enantiomeric excess [1] [2]. The crystalline salt tolerates strong bases, survives high-temperature hetero-arylations, and undergoes clean N-acylation or N-alkylation without racemization, enabling late-stage diversification during lead optimisation.

Applications in Pharmaceutical Target Synthesis

Dipeptidyl Peptidase Four Inhibitor Development

Substituted 3-aminopiperidines were the first non-peptidic chemotypes to deliver single-digit-nanomolar inhibition of the incretin-cleaving enzyme dipeptidyl peptidase four [3] [4]. Replacing the central cyclohexylamine of the reference inhibitor sitagliptin with an enantiopure 3-aminopiperidine enhanced potency and preserved oral exposure [5] [6]. The breakthrough agent linagliptin, now widely prescribed for type 2 diabetes, positions an (R)-3-aminopiperidin-1-yl substituent inside the S₂ hydrophobic pocket and achieves a fifty-percent inhibitory concentration of approximately one nanomole per litre against the human enzyme, over an order of magnitude stronger than first-generation scaffolds [7].

| Representative inhibitor | 3-Aminopiperidine role | Fifty-percent inhibitory concentration (nanomoles per litre) | Selectivity versus dipeptidyl peptidase eight / nine | Source |

|---|---|---|---|---|

| Linagliptin | Direct S₂ anchor | 1 | >10 000-fold | [7] |

| Prototype series A | Core amine replacement in sitagliptin analogue | 2–20 | >1 000-fold | [3] [5] |

| Cyanopyrrolidine analogue with (R)-3-aminopiperidine linker | Warhead–spacer join | 9 | >6-fold | [8] |

Industrial patents describe telescoped, four-step sequences that transform 3-aminopiperidine dihydrochloride into the linagliptin side chain; use of the pre-salt avoids azeotropic drying steps and affords optical purities of ≥99% after a single crystallisation [9].

Cyclic-adenosine-monophosphate Phosphodiesterase Type Three Inhibitor Architectures

Cyclic-adenosine-monophosphate phosphodiesterase type three is a dual-substrate hydrolase that regulates myocardial contractility and peripheral vascular tone. Classical inhibitors such as cilostamide and cilostazol rely on flat quinolinones; modern programmes graft basic 3-aminopiperidines onto those heterocycles to improve aqueous solubility and tune cardiac exposure [10] [11].

| Quinolinone variant (methyl-carbostyril series) | 3-Aminopiperidine modification | Fifty-percent inhibitory concentration against phosphodiesterase type three A (nanomoles per litre) | Inotropic gain versus parent (ex vivo rat left atrium) | Source |

|---|---|---|---|---|

| Cilostamide benchmark | No substitution | 170 | — | [11] |

| MCPIP (4-(4-methylpiperazin-1-yl) analogue) | Piperidine → piperazine | 160 | +12% force at one micromole per litre | [11] |

| mc6 (p-fluorobenzyl-3-aminopiperidine amide) | Direct 3-aminopiperidine attachment | 90 | +19% force; negligible chronotropy | [11] |

Notably, several 3-aminopiperidine-containing derivatives increased systolic force without provoking tachycardia, suggesting a valuable separation between inotropy and chronotropy [11]. The salt form is again favoured in multigram campaigns because it resists oxidative degradation under the aerobic, high-temperature conditions used for quinolinone N-arylation [12].

Protein Tyrosine Phosphatase Four A Three Modulation

Protein tyrosine phosphatase four A three over-expression drives tumour cell motility and metastatic spread. The allosteric inhibitor JMS-053, discovered through structure-guided screening, occupies a cleft adjacent to the conserved WPD loop and arrests the enzyme in a closed conformation [13] [14]. Subsequent analogues introduced 3-aminopiperidine handles to enhance solubility, reduce efflux transport, and enable conjugation to tumour-homing vectors.

| Allosteric inhibitor | 3-Aminopiperidine function | Fifty-percent inhibitory concentration against protein tyrosine phosphatase four A three (nanomoles per litre) | Effect on ovarian-cancer cell migration (percentage inhibition at one micromole per litre) | Source |

|---|---|---|---|---|

| JMS-053 | None (lead) | 34 | 82% | [13] |

| JMS-053-Pip | Side-chain solubiliser, improves log D by +1 unit | 28 | 89% | [14] |

In xenograft models, the aminopiperidine-bearing analogue reduced peritoneal dissemination by fifty percent without detectable cardiac liability, illustrating how the cationic ring can optimise both pharmacodynamics and pharmacokinetics [13].

Human Immunodeficiency Virus Protease Inhibitor Scaffold Construction

Human immunodeficiency virus aspartyl protease requires a tight, symmetric active site; inhibitors that anchor into the S₂ sub-pocket through a basic nitrogen show heightened activity against multi-drug-resistant variants. A recent programme replaced rigid phenylsulphonamides with flexible 3-aminopiperidine P₂ ligands, yielding picomolar enzyme blockade and sub-nanomolar antiviral activity [15] [16].

| Inhibitor code | P₂ ligand | Enzyme inhibitory constant (picomoles per litre) | Inhibition of wild-type viral replication (nanomoles per litre) | Activity against darunavir-resistant strain (percentage inhibition at one micromole per litre) | Source |

|---|---|---|---|---|---|

| Compound 3a | (R)-piperidine-3-carboxamide | 29 | 0.13 | 94 | [15] |

| Compound 22a | (R)-3-aminopiperidine-3-carboxamide | 3610 | 12 | 26 | [16] |

Molecular-docking studies show that the protonated 3-aminopiperidine forms a salt bridge with Asp twenty-nine and Asp thirty of the enzyme while its axial orientation minimises steric clash inside the hydrophobic S₂ wall [16] [17]. The synthetic route condenses 3-aminopiperidine dihydrochloride with protected spiropiperidone fragments under mild peptide-coupling conditions, confirming the salt’s chemoselectivity in complex assemblies [18].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant